![molecular formula C20H21N3O4S2 B2388038 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide CAS No. 898414-52-3](/img/structure/B2388038.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The synthesis of cyanoacetamides, which are key components of this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Cytochrome P450 Inhibitors
Cytochrome P450 enzymes play a crucial role in the metabolism of drugs, and selective inhibitors can be used to elucidate the involvement of specific isoforms in drug metabolism, potentially reducing drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. The study highlights the importance of selective inhibition for understanding metabolic pathways, suggesting that structurally related compounds could serve as tools in pharmacokinetic research.
Aroma Compounds in Food Science
Research on the volatilome of hazelnuts indicates that specific compounds contribute to their distinctive aroma, impacting quality and consumer preference (Squara, Stilo, Cialiè Rosso, Liberto, Spigolon, Genova, Castello, Bicchi, & Cordero, 2022)[https://consensus.app/papers/corylus-aroma-blueprint-potent-odorants-signatures-squara/7b1fffb30e7a5f818e812af4117df802/?utm_source=chatgpt]. This suggests potential applications of related chemical structures in food science, particularly in understanding and enhancing flavor profiles.
Antithrombotic Drug Synthesis
The review on the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, underscores the significance of specific synthetic methodologies in drug development (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017)[https://consensus.app/papers/developments-synthesis-antiplatelet-drug-sclopidogrel-saeed/5fa5479e907354d08938314fd0de2517/?utm_source=chatgpt]. This area of research is relevant for compounds with similar structures, focusing on improving synthetic routes for pharmaceuticals.
Antiarrhythmic Agents
The pharmacodynamic and pharmacokinetic properties of acecainide, a Class III antiarrhythmic agent, have been studied, suggesting its potential in treating cardiac arrhythmias (Harron & Brogden, 1990)[https://consensus.app/papers/acecainide-nacetylprocainamide-review-properties-harron/4a9718d1643c56dab5081b96279e00bb/?utm_source=chatgpt]. Research into related compounds could expand treatment options for arrhythmic conditions.
Mecanismo De Acción
The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-3-5-15(6-4-13)29(26,27)10-8-19(25)22-20-17(11-21)16-7-9-23(14(2)24)12-18(16)28-20/h3-6H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWLFAIUKWPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

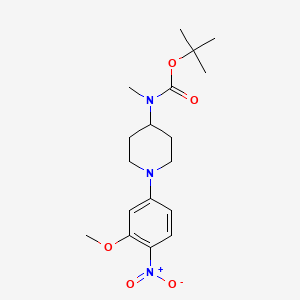
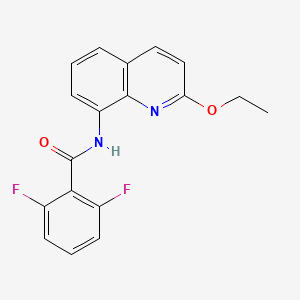
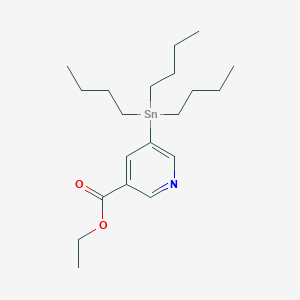
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

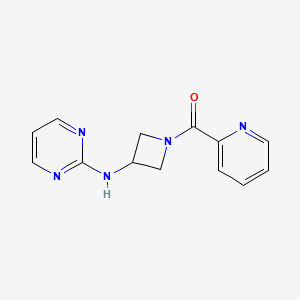
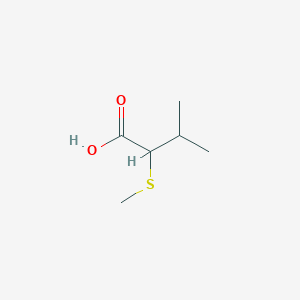

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)
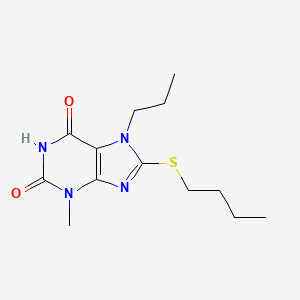
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)
